Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]-
Overview
Description
Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]- is a complex organic compound with the molecular formula C27H23N3O3 and a molecular weight of 437.49 g/mol . This compound is known for its unique structure, which includes a benzamide group attached to a naphthalene ring system substituted with a phenylpiperazine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Scientific Research Applications
Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are known to interact with various receptors in the body, including dopamine and serotonin receptors . The phenyl and naphthalene groups in the compound could potentially enhance its lipophilicity, aiding in crossing biological membranes to reach its target.
Mode of Action
Once the compound reaches its target, it could potentially bind to the receptor and modulate its activity. The exact nature of this interaction (agonistic or antagonistic) would depend on the specific structure of the compound and the receptor it targets .
Biochemical Pathways
The interaction of the compound with its target could trigger a cascade of biochemical reactions within the cell, leading to various downstream effects. These could include changes in signal transduction, gene expression, or cellular metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would greatly influence its bioavailability and efficacy. Factors such as its lipophilicity, size, and charge could affect how well it is absorbed, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cellular function to potential therapeutic effects, such as alleviation of symptoms in certain diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its target or could affect its stability and lifespan in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]- typically involves multiple steps. One common method includes the reaction of 1,4-dihydroxy-2-naphthoic acid with phenylpiperazine under reflux conditions. The reaction is catalyzed by a Lewis acid such as cerium chloride (CeCl3), which facilitates the formation of the desired product with high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide structures but different substituents.
Naphthalene derivatives: Compounds with naphthalene ring systems and various functional groups.
Phenylpiperazine derivatives: Compounds containing the phenylpiperazine moiety with different substitutions.
Uniqueness
Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]- is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[1,4-dioxo-3-(4-phenylpiperazin-1-yl)naphthalen-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c31-25-21-13-7-8-14-22(21)26(32)24(23(25)28-27(33)19-9-3-1-4-10-19)30-17-15-29(16-18-30)20-11-5-2-6-12-20/h1-14H,15-18H2,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBWCZNRGRIOMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)NC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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